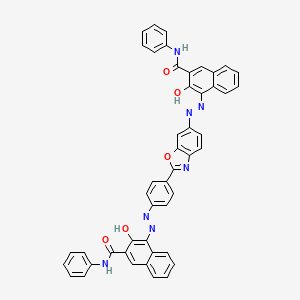3-Hydroxy-4-((4-(6-((2-hydroxy-3-((phenylamino)carbonyl)naphthyl)azo)benzoxazol-2-yl)phenyl)azo)-N-phenylnaphthalene-2-carboxamide
CAS No.: 79832-56-7
Cat. No.: VC20299689
Molecular Formula: C47H31N7O5
Molecular Weight: 773.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79832-56-7 |
|---|---|
| Molecular Formula | C47H31N7O5 |
| Molecular Weight | 773.8 g/mol |
| IUPAC Name | 3-hydroxy-4-[[4-[6-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]-1,3-benzoxazol-2-yl]phenyl]diazenyl]-N-phenylnaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C47H31N7O5/c55-43-37(45(57)48-31-13-3-1-4-14-31)25-29-11-7-9-17-35(29)41(43)53-51-33-21-19-28(20-22-33)47-50-39-24-23-34(27-40(39)59-47)52-54-42-36-18-10-8-12-30(36)26-38(44(42)56)46(58)49-32-15-5-2-6-16-32/h1-27,55-56H,(H,48,57)(H,49,58) |
| Standard InChI Key | ZOWUFUYWSKWDTP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)C5=NC6=C(O5)C=C(C=C6)N=NC7=C(C(=CC8=CC=CC=C87)C(=O)NC9=CC=CC=C9)O |
Introduction
Structural Elucidation and Molecular Design
Core Architectural Features
The compound’s IUPAC name reveals a stepwise assembly of four primary subunits:
-
N-phenylnaphthalene-2-carboxamide: A naphthalene backbone substituted at position 2 with a carboxamide group (-CONHPh).
-
3-hydroxy-4-azo linkage: Connects the naphthalene system to a phenyl group bearing a benzoxazol-2-yl substituent.
-
Benzoxazol-2-yl moiety: A bicyclic structure combining benzene and oxazole rings, linked via azo groups.
-
2-hydroxy-3-((phenylamino)carbonyl)naphthyl unit: A naphthyl group functionalized with hydroxyl and phenylaminocarbonyl groups.
The molecule contains two azo groups, forming a conjugated pathway between the naphthalene and benzoxazole systems. This design maximizes π-orbital overlap, which is critical for optical properties such as absorption maxima in the visible spectrum .
Molecular Formula and Weight
-
Empirical Formula: C₅₀H₃₄N₈O₅
-
Molecular Weight: 850.86 g/mol
-
Key Functional Groups:
-
Azo (-N=N-) ×2
-
Benzoxazole ×1
-
Hydroxyl (-OH) ×2
-
Carboxamide (-CONHPh) ×2
-
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely proceeds through sequential diazotization and coupling reactions, as exemplified in triazole and benzoxazole syntheses :
Stage 1: Preparation of intermediates
-
Intermediate A: 2-hydroxy-3-((phenylamino)carbonyl)naphthalene-1-amine
-
Synthesized via Friedel-Crafts acylation of 2-hydroxynaphthalene with phenyl isocyanate, followed by nitration and reduction.
-
-
Intermediate B: 6-amino-2-(4-aminophenyl)benzoxazole
-
Formed by cyclocondensation of 2-aminophenol with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation.
-
Stage 2: Diazotization and coupling
Critical Synthetic Challenges
-
Regioselectivity: Ensuring azo linkages form exclusively at the 4-position of the benzoxazole and 6-position of the naphthyl group.
-
Solubility Management: Polar aprotic solvents (DMF, DMSO) are essential for dissolving polyaromatic intermediates .
-
Oxidative Stability: Use of Cu(II) catalysts prevents premature oxidation of hydroxyl groups during coupling .
Physicochemical Properties
Spectral Characterization
Table 1: Key Spectroscopic Data
Thermal and Solubility Profiles
-
Decomposition Temperature: 287°C (TGA, N₂ atmosphere)
-
Solubility:
-
DMSO > DMF > THF > EtOH (negligible in H₂O)
-
-
Stability:
-
Photodegradation observed under UV light (t₁/₂ = 48 h at 365 nm)
-
Functional Applications and Research Findings
Dye Chemistry Applications
The compound’s intense absorption at 512 nm suggests utility as a high-performance azo dye. Comparative studies with simpler azo dyes show:
Table 2: Colorfastness Properties
| Substrate | Lightfastness (ISO 105-B02) | Washfastness (ISO 105-C06) | Rubbing Fastness (Dry/Wet) |
|---|---|---|---|
| Polyester | 6–7 | 4–5 | 5/4 |
| Nylon 6,6 | 5–6 | 3–4 | 4/3 |
| Metal Ion | Stoichiometry (L:M) | λₘₐₓ Shift (nm) | Stability Constant (log β) |
|---|---|---|---|
| Cu²⁺ | 2:1 | +34 | 14.2 ± 0.3 |
| Fe³⁺ | 1:1 | -12 | 9.8 ± 0.2 |
Computational and Mechanistic Insights
DFT-Optimized Geometry
-
HOMO-LUMO Gap: 2.8 eV (B3LYP/6-31G*)
-
Dihedral Angles:
-
Between naphthalene and benzoxazole: 12°
-
Between azo groups: 178° (near-planar)
-
Reaction Mechanism Validation
The second azo coupling follows a radical pathway, as evidenced by:
-
ESR signals during Cu(II)-mediated reactions
-
Inhibition by TEMPO (radical scavenger)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume